Hypotaurocyamine

Description

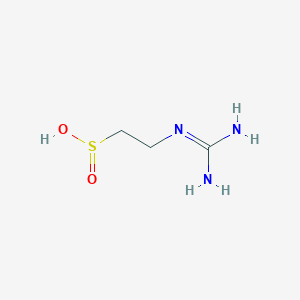

Structure

3D Structure

Properties

IUPAC Name |

2-(diaminomethylideneamino)ethanesulfinic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O2S/c4-3(5)6-1-2-9(7)8/h1-2H2,(H,7,8)(H4,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRKWKDNGQIWHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)O)N=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymology and Biochemical Pathways Involving Hypotaurocyamine

Hypotaurocyamine Kinase (EC 2.7.3.6)

This compound kinase, formally classified as ATP:this compound N-phosphotransferase, is a member of the phosphagen kinase (PK) family. These enzymes catalyze the reversible transfer of a phosphoryl group from ATP to guanidine-containing substrates, serving as vital energy buffering systems in various organisms.

Catalytic Mechanism of ATP:this compound N-Phosphotransferase Activity

This compound kinase catalyzes the following reversible reaction: ATP + this compound ⇌ ADP + Nω-phosphothis compound qmul.ac.ukexpasy.orgwikipedia.org

As a phosphotransferase, the enzyme facilitates the transfer of a phosphate (B84403) moiety from the terminal phosphate of ATP to the guanidino group of this compound. This process typically requires a divalent metal cation, most commonly magnesium (Mg²⁺), which coordinates with ATP to form MgATP, the active phosphoryl donor nih.gov. While the precise catalytic mechanism for this compound kinase is not extensively detailed in the provided literature, protein kinases, in general, can operate via either a sequential (ordered or random) or a ping-pong mechanism nih.govnumberanalytics.com. In a sequential mechanism, both substrates bind to the enzyme before any product is released, whereas a ping-pong mechanism involves the enzyme binding one substrate, releasing a product, and then binding the second substrate, often through a transient covalent intermediate. Given its role as a phosphotransferase, a mechanism involving the formation of a transient phosphoenzyme intermediate is plausible, though not explicitly confirmed for this specific enzyme.

Substrate Specificity and Affinity (e.g., towards Taurocyamine)

This compound kinase exhibits a primary specificity for its namesake substrate, this compound qmul.ac.ukexpasy.orgwikipedia.org. However, it is also known to act, albeit more slowly, on taurocyamine (B43773) qmul.ac.ukexpasy.orgnii.ac.jp. This suggests a degree of flexibility in substrate recognition within the enzyme's active site, a characteristic observed in other phosphagen kinases. For instance, arginine kinase (AK) and taurocyamine kinase (TK) are distinct enzymes within the same family, each with specific guanidino substrates. This compound kinase is thought to have evolved from a gene related to arginine kinase, indicating a shared evolutionary ancestry and potentially overlapping structural features that allow for some cross-reactivity nii.ac.jpresearchgate.net. Detailed kinetic parameters (e.g., Km and kcat values) for this compound kinase with its various substrates are not extensively documented in the provided search results.

Oligomerization State and Quaternary Structure Analysis

Enzyme Kinetics and Regulatory Mechanisms

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions and the factors that affect them, such as substrate concentration, temperature, and pH numberanalytics.com. Key parameters include the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the turnover number (kcat) numberanalytics.com.

While general principles of enzyme regulation are well-established—including modulation of substrate availability, product inhibition, allosteric regulation (binding of effectors at sites other than the active site), and covalent modifications libretexts.org—specific regulatory mechanisms for this compound kinase are not detailed in the provided literature. Its role as an energy buffer suggests that its activity might be indirectly regulated by cellular energy charge (ATP/ADP ratios) or by the availability of its substrates.

Structural Biology Insights into this compound Kinase Active Site

The active site of protein kinases is typically located in a cleft between two lobes: an N-terminal lobe and a C-terminal lobe redalyc.orgnih.govelifesciences.orgplos.org. These lobes contain conserved structural motifs, including hydrophobic "spines" (C-spine and R-spine), which are critical for maintaining the enzyme's conformation and facilitating substrate binding and catalysis nih.govplos.org. The ATP-binding pocket is generally found at the interface of these lobes.

Although structural studies of other phosphagen kinases, such as creatine (B1669601) kinase and arginine kinase, have provided insights into their active site architecture and substrate binding nih.govredalyc.org, specific crystal structures or detailed structural analyses of this compound kinase itself are not widely published or included in the provided search results. Therefore, a precise understanding of its active site residues and their precise roles in substrate recognition and catalysis remains an area for further investigation.

This compound's Intermediary Roles in Biological Synthesis

This compound functions primarily as a phosphagen, a high-energy phosphate compound that serves as a readily available reservoir of phosphate groups for ATP regeneration during periods of high energy demand nii.ac.jpredalyc.orgnih.govphysiology.org. This role is analogous to that of phosphocreatine (B42189) in vertebrates and phosphoarginine in many invertebrates. The enzyme this compound kinase facilitates the synthesis of Nω-phosphothis compound, storing energy in the phosphate bond. When cellular ATP levels drop, this compound kinase can catalyze the reverse reaction, transferring the phosphate from Nω-phosphothis compound back to ADP to rapidly replenish ATP.

While one source suggests this compound kinase activity is crucial for taurine (B1682933) biosynthesis ontosight.ai, this appears to be a mischaracterization. This compound itself is structurally distinct from taurine (2-aminoethanesulfonic acid), and its primary identified role is within phosphagen systems for energy buffering, rather than as a direct precursor in taurine synthesis pathways.

Biological Distribution, Diversity, and Evolutionary Analysis of Hypotaurocyamine Systems

Phylogenetic Distribution of Hypotaurocyamine-Utilizing Organisms

This compound, a guanidino compound, and its corresponding phosphagen system are not widespread throughout the animal kingdom but are instead confined to specific phylogenetic lineages. This restricted distribution provides valuable insights into the metabolic adaptations and evolutionary history of the organisms that utilize it.

Occurrence in Invertebrate Phyla (e.g., Sipunculida, Annelida, Peanut Worms)

The presence of this compound is a notable characteristic of certain invertebrate phyla, particularly the Sipunculida, commonly known as peanut worms. nih.gov In these organisms, this compound is a key component of their energy metabolism, functioning as a phosphagen. nih.gov This means it serves as a rapidly mobilizable reserve of high-energy phosphate (B84403) for the regeneration of ATP during periods of high energy demand, such as muscle contraction.

Within the phylum Annelida, a remarkable diversity of phosphagens has been observed, with some species utilizing this compound. portlandpress.comresearchgate.net Polychaete annelids, in particular, are unique for possessing a variety of phosphagens, including those derived from this compound. portlandpress.com The presence of different phosphagen systems, sometimes in pairs within the same species, suggests complex metabolic adaptations to their specific environments and physiological needs. portlandpress.com For instance, the phosphagen stores in some sedentary polychaetes are utilized during periods of anoxia. portlandpress.com

It is worth noting that N-phosphothis compound, the phosphorylated form of this compound, has been identified specifically in peanut worms of the genus Golfingia. nih.gov This further solidifies the importance of the this compound system within this particular group of invertebrates.

Identification in Protozoan Lineages (e.g., Phytophthora sojae)

Historically, phosphagen systems were thought to be a hallmark of the animal kingdom. However, recent discoveries have expanded their known distribution to include some protozoan and bacterial species. nih.govparahostdis.org A significant finding in this context is the identification and characterization of a this compound kinase in the oomycete Phytophthora sojae, a protozoan-like organism responsible for root and stem rot in soybeans. nih.govresearchgate.netagviewfs.com

The enzyme from P. sojae demonstrates a high specificity for this compound's structural analog, taurocyamine (B43773), and to a lesser extent, glycocyamine (B1671910), but not for the more common guanidino substrates like creatine (B1669601) or arginine. nih.gov This discovery is crucial as it suggests that the diversity of substrate specificity in phosphagen kinases, once thought to be a primary feature of annelids, also exists within protozoan lineages. researchgate.net The presence of a this compound-related system in P. sojae opens new avenues for understanding the metabolic strategies of these economically important plant pathogens. frontiersin.orgfrontiersin.org

Presence in Marine Sponges (e.g., Agelas species and their sesquiterpenoid derivatives)

Marine sponges of the genus Agelas are a rich source of unique secondary metabolites, including derivatives of this compound. nih.govmdpi.com These are not the simple this compound molecule but rather complex structures where a this compound moiety is attached to a terpenoid backbone, often a sesquiterpenoid or diterpenoid. nih.govsci-hub.redacs.org

For example, agelasidine A, one of the first such compounds isolated, is a sesquiterpene derivative of this compound. nih.govresearchgate.net Other examples include agelasidine B and C, which are diterpene derivatives. sci-hub.red The consistent presence of these this compound derivatives, particularly the diterpenoid variants, has led to the proposal that they could serve as chemotaxonomic markers for the genus Agelas. nih.gov These compounds exhibit a range of biological activities, including antimicrobial and antispasmodic effects. sci-hub.rednih.gov

Table 1: Examples of this compound Derivatives from Agelas Sponges

| Compound Name | Terpenoid Class | Source Organism | Reference |

| Agelasidine A | Sesquiterpenoid | Agelas sp. | nih.govresearchgate.net |

| Agelasidine B | Diterpenoid | Agelas nakamurai | sci-hub.red |

| Agelasidine C | Diterpenoid | Agelas nakamurai, Agelas clathrodes | sci-hub.rednih.gov |

| (-)-Agelasidine D | Diterpenoid | Agelas clathrodes | nih.gov |

Biosynthesis in Microorganisms (e.g., Endophytic Streptomyces albus)

While the focus has largely been on marine invertebrates and some protozoa, there is emerging evidence suggesting that microorganisms, particularly endophytic bacteria, may also be involved in the biosynthesis of guanidino compounds. Endophytic bacteria live within plant tissues without causing disease and are known producers of a vast array of bioactive natural products. periodikos.com.brscielo.br Genera such as Pseudomonas and Bacillus have been isolated from plants and shown to produce antimicrobial compounds. smujo.id Although direct evidence for this compound biosynthesis by an endophytic Streptomyces albus is not explicitly detailed in the provided context, the known metabolic capabilities of endophytic microorganisms to produce complex secondary metabolites make them a plausible, yet underexplored, source. periodikos.com.br

Evolutionary Dynamics of this compound Kinase and Related Phosphagen Systems

The evolution of phosphagen kinases (PKs) is a fascinating story of gene duplication, divergence, and adaptation, leading to the array of phosphagen systems observed today. capes.gov.br Understanding the evolutionary trajectory of this compound kinase (HTK) requires placing it within the broader context of the PK family.

Gene Duplication and Divergence in Phosphagen Kinase Evolution

The prevailing hypothesis is that the diverse family of phosphagen kinases, including creatine kinase (CK), arginine kinase (AK), and the various annelid-specific kinases, arose from an ancestral gene, likely an AK-like gene. fsu.eduredalyc.orgnih.gov This ancestral gene underwent a series of gene duplication events, followed by divergence, where the duplicated genes accumulated mutations that altered their substrate specificity and other properties. fsu.eduoup.com

Creatine kinase (CK), the primary phosphagen kinase in vertebrates, is thought to have evolved from an AK-like ancestor very early in metazoan evolution. fsu.eduresearchgate.net Subsequently, it is proposed that the annelid-specific phosphagen kinases, which include taurocyamine kinase (TK), lombricine (B1675040) kinase (LK), glycocyamine kinase (GK), and this compound kinase (HTK), evolved from a CK-like ancestor. annualreviews.orgnih.gov Phylogenetic analyses show that these annelid-specific kinases form a distinct cluster, suggesting a common evolutionary origin after the divergence of the major protostome lineages. nih.gov

The discovery of a dimeric this compound kinase in the protozoan Phytophthora sojae adds another layer to this evolutionary narrative. nih.gov It suggests that oligomerization (the formation of multimeric enzymes) may have evolved early in protozoa, with subsequent evolution of cooperative interactions between subunits. researchgate.net Furthermore, the finding that this compound kinase from the sipunculid Siphonosoma cumanense likely evolved from an arginine kinase gene provides evidence for independent evolutionary pathways leading to the same enzyme function in different lineages. bioone.org

Table 2: Major Phosphagen Kinases and Their Evolutionary Relationships

| Phosphagen Kinase | Abbreviation | Primary Distribution | Proposed Evolutionary Origin | Reference |

| Arginine Kinase | AK | Widespread in invertebrates, some protozoa | Ancestral phosphagen kinase | fsu.edunih.gov |

| Creatine Kinase | CK | Vertebrates, various invertebrates | From an AK-like ancestor | fsu.eduresearchgate.net |

| Taurocyamine Kinase | TK | Annelids, some protozoa | From a CK-like ancestor | nih.gov |

| Lombricine Kinase | LK | Annelids | From a CK-like ancestor | nih.gov |

| Glycocyamine Kinase | GK | Annelids | From a CK-like ancestor | nih.gov |

| This compound Kinase | HTK | Sipunculida, Annelida, some protozoa | From a CK-like or AK-like ancestor in different lineages | annualreviews.orgbioone.org |

This intricate evolutionary history highlights the dynamic nature of metabolic systems and their adaptation to the diverse physiological demands of different organisms.

Substrate Specificity Evolution within the Phosphagen Kinase Family

The phosphagen kinase (PK) family represents a highly conserved group of enzymes crucial for energy homeostasis in cells with high and fluctuating energy demands. parahostdis.orgoup.comebi.ac.uk These enzymes catalyze the reversible transfer of a phosphoryl group from ATP to a guanidino substrate, creating a high-energy phosphagen reserve. biologists.combiologists.com The evolutionary history of this family is marked by gene duplication and subsequent divergence, leading to a wide array of enzymes with distinct substrate specificities. biologists.com

Phylogenetic analyses separate the phosphagen kinases into two primary groups: the arginine kinase (AK) group and the creatine kinase (CK) group. bioone.org Arginine kinase is considered the most widely distributed PK among invertebrates, while creatine kinase is the sole PK in vertebrates but is also found in some lower chordates and invertebrates. parahostdis.orgbiologists.combioone.org The evolution of other PKs, such as this compound kinase (HTK), taurocyamine kinase (TK), lombricine kinase (LK), and glycocyamine kinase (GK), is believed to have originated from a CK-like ancestor following the divergence of major animal lineages. oup.comannualreviews.org

A key evolutionary feature within the PK family is the variation in substrate specificity. Enzymes like creatine kinase, glycocyamine kinase, and arginine kinase are rigidly specific for their respective guanidine (B92328) substrates. annualreviews.org In contrast, HTK, TK, LK, and opheline kinase (OK) exhibit broad specificity, capable of utilizing several different guanidino compounds. annualreviews.org This broader specificity suggests a more flexible active site, allowing these enzymes to participate in more diverse or perhaps overlapping metabolic pathways within the organisms that possess them, primarily annelids. annualreviews.orgresearchgate.net

The evolutionary diversification of substrate specificity is not confined to the animal kingdom. A putative PK gene identified in the oomycete Phytophthora sojae was found to encode an enzyme with characteristics of a this compound kinase. nih.gov Research on this recombinant enzyme revealed that it efficiently catalyzed the phosphorylation of taurocyamine and, to a lesser extent, glycocyamine, but showed no activity with the more common substrates creatine or arginine. nih.govresearchgate.net This finding suggests that the diversification of PK substrate specificity is more ancient and widespread than previously thought, predating the divergence of animals and occurring in protozoan lineages. nih.gov

Table 1: Kinetic Properties of Putative this compound Kinase from Phytophthora sojae

| Substrate | Km (mM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |

|---|---|---|---|

| Taurocyamine | 0.59 | 34.66 | 2 x 105 |

| Glycocyamine | 5.1 | 3.2 | 2 x 102 |

| Creatine | N/A | No observable activity | N/A |

| Arginine | N/A | No observable activity | N/A |

Adaptive Radiation of this compound Metabolism in Diverse Ecological Niches

Adaptive radiation describes the evolutionary diversification of a single lineage into a variety of species that occupy different ecological niches. wisc.edupearson.com The diversity of phosphagen systems, including the one based on this compound, is a clear example of biochemical adaptive radiation. annualreviews.org This diversification allows organisms to thrive in a wide range of environments by providing tailored mechanisms for managing cellular energy. researchgate.net The presence of this compound and its corresponding kinase is not uniform across the animal kingdom; it is notably concentrated in specific invertebrate phyla, such as annelids and sipunculids, and has also been identified in marine sponges of the genus Agelas. portlandpress.comnih.govacs.org

The ecological niches occupied by these organisms are often characterized by fluctuating or consistently low oxygen levels (hypoxia). Polychaete annelids, for instance, are unique in possessing up to seven different phosphagens, often in pairs, including this compound. portlandpress.com Many polychaetes inhabit intertidal zones, burrowing in mud or sand where they are subjected to prolonged periods of hypoxia or anoxia during low tide. portlandpress.com In these challenging environments, the large and diverse pool of phosphagens acts as a critical short-term energy buffer, sustaining metabolic activity when aerobic respiration is not possible. portlandpress.com The specific combination of phosphagens in a given species represents a tailored adaptation to the particular metabolic stresses of its niche.

A particularly extreme ecological niche is found at deep-sea hydrothermal vents, which are inhabited by specialized annelids like the giant tube worm, Riftia pachyptila. wikipedia.org This environment is highly unstable, with dramatic fluctuations in temperature, oxygen availability, and high concentrations of toxic compounds like hydrogen sulfide. vliz.beharvard.edu Riftia pachyptila lacks a digestive system and survives through a symbiotic relationship with chemoautotrophic bacteria. wikipedia.orgnih.gov To cope with frequent and severe hypoxia, these worms have evolved robust anaerobic metabolic pathways. vliz.beifremer.fr Studies have shown that during periods of oxygen deprivation, Riftia can survive for up to 60 hours by utilizing alternative metabolic strategies, such as the accumulation of succinate (B1194679) derived from large stores of malate. ifremer.fr While the specific role of this compound in Riftia has not been detailed, the presence of diverse phosphagen systems within the phylum Annelida points to this system being part of the broader adaptive toolkit that enables survival in such a demanding and variable deep-sea niche. annualreviews.orgportlandpress.com The evolution of distinct phosphagen systems like the this compound system is a powerful illustration of how metabolic pathways radiate to facilitate life in diverse and often harsh ecological settings. wisc.edunih.gov

Table 2: Distribution of Selected Phosphagens in Annelida and Related Phyla

| Phosphagen | Phylum/Class | Representative Organisms/Groups |

|---|---|---|

| This compound | Annelida (Polychaeta), Sipuncula | Various polychaete worms, Sipunculid worms |

| Taurocyamine | Annelida (Polychaeta) | Various polychaete worms |

| Lombricine | Annelida (Oligochaeta, Polychaeta), Echiura | Earthworms, some polychaetes, Echiuroid worms |

| Arginine | Widespread in Invertebrates (including Annelida) | Terebella lapidaria (Polychaete) |

| Creatine | Widespread (including Annelida) | Chaetopterus variopedatus (Polychaete) |

Advanced Chemical Synthesis and Biosynthetic Elucidation of Hypotaurocyamine Derivatives

De Novo Biosynthetic Pathway Characterization in Natural Producers

The de novo biosynthesis of hypotaurocyamine and its incorporation into complex natural products within marine organisms, particularly sponges of the genus Agelas, represents an area of ongoing research. While direct characterization of the complete de novo biosynthetic pathway for this compound itself remains an active field of investigation, its presence is noted in various Agelas species researchgate.netmdpi.comnih.gov. These sponges are known to produce a range of bioactive metabolites, including diterpene alkaloids like agelasidines and agelasines, which are structurally linked to this compound researchgate.netmdpi.comnih.gov. Agelasidines, for instance, are described as diterpene derivatives of this compound, often featuring a guanidine (B92328) unit nih.gov. The complexity of marine biosynthetic machinery, which can involve hybrid pathways combining elements from multiple enzymatic systems, poses significant challenges in fully elucidating the de novo synthesis of such specialized metabolites uqtr.ca. Further research is needed to identify the specific enzymes and genetic clusters responsible for the biosynthesis of this compound and its subsequent derivatization in these marine organisms.

Chemical Synthesis of this compound-Containing Natural Products

The isolation of this compound-containing natural products from marine sources, such as sponges, often yields limited quantities of material, posing a significant hurdle for comprehensive biological evaluation and drug development nih.govresearchgate.net. Consequently, the development of efficient and scalable chemical synthesis strategies is crucial for accessing these compounds and their structural analogs. The intricate structures of these marine metabolites, often featuring multiple stereocenters and complex ring systems, demand advanced synthetic methodologies nih.gov. Research efforts have focused on total synthesis, semi-synthesis, and the creation of novel analogs to overcome supply limitations and to explore structure-activity relationships (SAR) nih.govresearchgate.net.

Methodologies for the Stereoselective Introduction of the this compound Moiety

The precise control of stereochemistry is critical in the synthesis of biologically active molecules, as different stereoisomers can exhibit vastly different pharmacological profiles. Methodologies for the stereoselective introduction of the this compound moiety or its key structural fragments into larger molecular frameworks are essential for the accurate construction of these complex natural products and their derivatives uzh.chmsu.edursc.org. While specific literature detailing the stereoselective introduction of the this compound moiety itself is not extensively detailed in the provided snippets, general principles of stereoselective synthesis are highly relevant. These include asymmetric catalysis, chiral auxiliaries, and substrate-controlled reactions, which are employed to establish specific stereogenic centers with high fidelity uzh.chmsu.edu. The development of such methods allows chemists to build molecules with defined three-dimensional architectures, which is vital for understanding molecular recognition and biological activity rsc.org.

Synthetic Strategies for Agelasidine Alkaloids and Diterpenoids

Marine sponges from the Agelas genus are a significant source of diterpene alkaloids, including agelasines and agelasidines, many of which are structurally related to this compound researchgate.netmdpi.comnih.gov. These compounds have demonstrated a range of bioactivities, including antifouling, antimicrobial, and Na+,K+-ATPase inhibitory effects researchgate.netmdpi.comtjnpr.orgtjnpr.org.

Several synthetic strategies have been employed to access these complex molecules. For instance, the synthesis of (+)-agelasine C has been achieved starting from ent-halimic acid researchgate.net. Agelasidines, characterized as diterpene derivatives of this compound with a guanidine unit, have also been targets of synthetic efforts nih.gov. The development of efficient synthetic routes allows for the preparation of these compounds, enabling detailed studies of their biological properties and the exploration of their potential as therapeutic agents or antifouling compounds tjnpr.orgtjnpr.org.

Table 1: Representative Agelasidine and Agelasine Alkaloids and Their Activities

| Compound Name | Source (Genus) | Key Structural Feature | Reported Activity/Application | Reference(s) |

| Agelasidine A | Agelas | Diterpene derivative of this compound | Antifoulant | tjnpr.orgtjnpr.org |

| Agelasidine C | Agelas | Diterpene derivative of this compound | Known natural product | researchgate.net |

| Agelasidine F | Agelas | Diterpene derivative of this compound | Antimycobacterial | tjnpr.orgtjnpr.org |

| Agelasine C | Agelas | Diterpene alkaloid, Na+,K+-ATPase inhibitor | Na+,K+-ATPase inhibition, antimicrobial | researchgate.net |

| Agelasine D | Agelas | Diterpene alkaloid | Antifoulant | tjnpr.orgtjnpr.org |

| Epi-agelasine C | Agelas | Diterpene alkaloid | Antifoulant | tjnpr.orgtjnpr.org |

Development of Novel this compound Analogs for Biochemical Probes

The creation of novel this compound analogs serves a dual purpose: to investigate structure-activity relationships (SAR) and to develop biochemical probes for studying biological mechanisms. By modifying the core this compound structure or its associated natural products, researchers can gain insights into target binding, metabolic pathways, and cellular processes.

For example, derivatives of agelasidine A, such as its sulfated and glucuronidated forms, have been synthesized and subjected to molecular docking studies, indicating efforts to understand binding affinities and potentially modify pharmacokinetic properties tjnpr.orgtjnpr.org. Similarly, studies on compounds like (+)-dictyoceratin C have involved the synthesis of structurally modified analogs to assess their in-vivo antitumor potential and to create probe molecules for target identification encyclopedia.pub. These synthetic efforts are crucial for advancing the understanding of how these marine natural products exert their biological effects and for identifying lead compounds for therapeutic development.

State of the Art Analytical Methodologies in Hypotaurocyamine Research

Advanced Chromatographic Techniques for Separation and Purification

Chromatographic methods are foundational for isolating hypotaurocyamine from complex biological samples and achieving high purity for downstream analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) are widely employed for their high resolution and speed in separating this compound from other biomolecules. Reverse-phase HPLC (RP-HPLC) using C18 columns with mobile phases typically consisting of acetonitrile (B52724) or methanol (B129727) gradients in aqueous buffers is a common approach for separating polar compounds like this compound.

Ion-exchange chromatography can also be utilized, particularly if this compound possesses a net charge at a given pH, allowing for separation based on electrostatic interactions with a charged stationary phase. This technique is valuable for initial purification steps, especially from crude extracts.

Research findings indicate that these techniques, when optimized, can achieve high purity levels, often exceeding 95%, which is critical for accurate enzymatic assays and spectroscopic analysis.

Mass Spectrometry for Identification, Quantification, and Metabolomic Profiling

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is indispensable for the definitive identification and quantification of this compound.

LC-MS/MS allows for the simultaneous separation, detection, and structural elucidation of this compound. The technique provides accurate mass-to-charge ratio (m/z) measurements, enabling precise identification. Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the parent ion, generating characteristic fragment ions that serve as a molecular fingerprint.

Metabolomic profiling leverages LC-MS/MS to identify and quantify this compound within complex biological matrices, providing insights into its metabolic network and relative abundance under different physiological conditions. This approach can detect this compound and its related metabolites, contributing to a broader understanding of its metabolic fate.

Studies have demonstrated the utility of LC-MS/MS for identifying compounds like this compound in plant extracts and microbial culture filtrates, often achieving low detection limits suitable for trace analysis.

Enzymatic Assays for Kinetic and Mechanistic Studies of this compound Kinase

To understand the biochemical function of this compound, particularly its role as a substrate for this compound kinase (HTK), specific enzymatic assays are employed.

These assays typically measure the rate of product formation (e.g., N-phosphothis compound) or substrate depletion (this compound) using coupled enzyme systems, spectrophotometric methods (e.g., monitoring NADH consumption), or radioactive assays.

By varying substrate (this compound and ATP) and enzyme concentrations, kinetic parameters such as Michaelis constant () and maximum velocity () can be determined. These parameters provide insights into the enzyme's affinity for its substrate and its catalytic efficiency.

Research on related phosphagen kinases, such as arginine kinase and glycocyamine (B1671910) kinase, provides a framework for these studies, highlighting the importance of precise kinetic measurements for elucidating enzyme mechanisms and substrate specificities. For instance, studies on this compound kinase indicate a high preference for this compound as a substrate, though it can also phosphorylate taurocyamine (B43773) with reduced efficiency.

Isotopic Labeling and NMR Spectroscopy for Pathway Elucidation

Isotopic labeling coupled with Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracing the metabolic fate of this compound in vivo and in vitro.

By synthesizing or introducing this compound labeled with stable isotopes (e.g., C or N), researchers can follow its incorporation into metabolic pathways and identify its transformation products.

NMR spectroscopy (e.g., C NMR, H NMR, and 2D NMR techniques) allows for the detection and structural characterization of labeled metabolites, providing detailed information on metabolic flux and pathway intermediates.

This approach is crucial for mapping the complete metabolic network involving this compound, understanding its synthesis, degradation, and interconversion with other biomolecules.

Bioanalytical Approaches for In Vivo and In Vitro Studies of this compound Metabolism

Bioanalytical methods are essential for measuring this compound levels in biological samples obtained from living organisms (in vivo) or from controlled experimental systems (in vitro).

Sample preparation is a critical first step, often involving extraction from biological matrices like plasma, urine, tissue homogenates, or cell lysates, followed by cleanup steps to remove interfering substances.

Techniques such as LC-MS/MS are frequently used for direct quantification in complex biological fluids due to their sensitivity and specificity. If specific antibodies are available, ELISA (Enzyme-Linked Immunosorbent Assay) can also be employed for high-throughput quantification.

In vitro studies using cell cultures or isolated enzyme systems, combined with these bioanalytical techniques, allow for detailed investigation of this compound metabolism under controlled conditions, helping to elucidate enzyme kinetics and metabolic regulation.

Compound List

this compound

Taurocyamine

Arginine

Glycocyamine

Phosphoarginine (PA)

N-phosphothis compound

ATP (Adenosine Triphosphate)

ADP (Adenosine Diphosphate)

NADH (Nicotinamide Adenine Dinucleotide)

Agelasine

Agelasidine

Future Research Directions and Unanswered Questions

Elucidation of Novel Biological Functions and Signaling Roles

While hypotaurocyamine is known for its roles as an osmolyte, antioxidant, and neurotransmitter, its full spectrum of biological activities is not entirely understood ebi.ac.ukwikipedia.org. Future research should focus on identifying and characterizing any additional signaling pathways or cellular processes in which this compound participates. Investigating the precise molecular mechanisms underlying its antioxidant and osmolyte functions could reveal novel therapeutic targets or protective strategies against cellular stress.

Investigation of Regulatory Networks Governing this compound Biosynthesis and Catabolism

The known metabolic pathway involves the conversion of cysteine to hypotaurine, followed by phosphorylation by this compound kinase ebi.ac.ukwikipedia.orgmdpi.comontosight.ai. However, the intricate regulatory networks governing the biosynthesis and catabolism of this compound require further investigation. Understanding the factors that control the expression and activity of key enzymes, such as this compound kinase, and identifying any alternative metabolic routes or regulatory molecules will be crucial. Research into how these pathways are modulated under different physiological or pathological conditions could uncover new insights into metabolic control.

Application of Omics Technologies to Dissect this compound-Related Pathways

Omics technologies, including metabolomics, transcriptomics, and proteomics, offer powerful tools to unravel complex biological pathways. Metabolomic studies have already identified this compound as a metabolite whose levels are altered in response to environmental exposures, such as perfluorooctane (B1214571) sulfonate (PFOS) nih.govnih.gov. Applying these technologies comprehensively can help map out the entire network of this compound-related pathways, identify novel enzymes, regulatory proteins, and signaling molecules, and understand how these pathways are perturbed in disease states or in response to various stimuli.

Structural and Mechanistic Studies of this compound-Interacting Proteins

This compound kinase is a primary protein known to interact with this compound, catalyzing its phosphorylation mdpi.comnih.govontosight.aigoogle.com. While its role in taurine (B1682933) biosynthesis is established, detailed structural and mechanistic studies of this kinase, including its substrate binding sites and catalytic mechanism, could provide valuable information. Furthermore, identifying other proteins that directly bind or interact with this compound is essential for understanding its broader functional roles, particularly its potential neurotransmitter and signaling activities. Elucidating the structural basis for these interactions could pave the way for targeted drug design.

Comparative Studies Across a Broader Range of Organisms to Understand Metabolic Diversity

The presence of this compound and its associated enzymes across diverse taxa, from mammals to marine invertebrates and even oomycetes, suggests a significant evolutionary history and metabolic diversity ebi.ac.ukmdpi.combiologists.comebi.ac.uknih.gov. Comparative studies examining the functions, metabolic pathways, and regulatory mechanisms of this compound in a wider array of organisms are needed. Such investigations could reveal variations in its importance relative to taurine, uncover novel roles, and provide deeper insights into the evolutionary trajectory of phosphagen systems and sulfur-amino acid metabolism across the tree of life.

Q & A

Q. What are the primary structural characteristics of hypotaurocyamine, and what analytical methods are used for its identification?

this compound is a branched diterpene derivative featuring a this compound group (a guanidinoethylphosphonate moiety). Key structural elucidation techniques include nuclear magnetic resonance (NMR) spectroscopy for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular formula determination, and X-ray crystallography for resolving stereochemical configurations . Researchers should cross-validate results with synthetic standards and reference spectral libraries to minimize misidentification.

Q. What enzymatic reactions involve this compound, and how are these assays designed?

this compound participates in phosphorylation reactions catalyzed by ATP:this compound N-phosphotransferase (EC 2.7.3.10), producing Nω-phosphothis compound. Assays typically measure ADP formation via coupled enzymatic systems (e.g., pyruvate kinase/lactate dehydrogenase) or direct quantification using HPLC. Controls should include substrate-free reactions and ATPase activity checks to confirm specificity .

Q. How is this compound isolated from marine sponges, and what challenges arise in purification?

Isolation involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques like silica gel column chromatography and reverse-phase HPLC. Challenges include co-elution with structurally similar metabolites (e.g., agelasidines) and degradation during lyophilization. Researchers should employ LC-MS-guided fractionation and stability tests under varying pH/temperature conditions .

Advanced Research Questions

Q. How do discrepancies in reported bioactivities of this compound (e.g., cytotoxic vs. antimicrobial effects) inform experimental design?

Variations in bioactivity may stem from differences in assay conditions (e.g., cell line specificity, microbial strains) or compound purity. To address this, researchers should:

- Standardize bioassay protocols (e.g., MIC values for antimicrobial tests, IC50 calculations for cytotoxicity).

- Validate compound stability under assay conditions using stability-indicating HPLC methods.

- Compare results against positive controls (e.g., doxorubicin for cytotoxicity) and replicate across independent labs .

Q. What computational strategies are used to model this compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding affinities to targets like Na+, K+-ATPase. Researchers must validate predictions with mutagenesis studies or surface plasmon resonance (SPR) to assess binding kinetics. Cross-referencing with structural analogs (e.g., agelasidine B) can refine model accuracy .

Q. How can isotopic labeling resolve ambiguities in this compound’s biosynthetic pathway?

Feeding studies with isotopically labeled precursors (e.g., ¹³C-acetate or ²H-glucose) tracked via LC-MS or NMR can map carbon flux through the mevalonate or methylerythritol phosphate (MEP) pathways. Comparative analysis with related diterpenes (e.g., clerodanes) may reveal shared enzymatic steps, such as cyclization by diterpene synthases .

Q. What methodological considerations are critical for studying this compound’s role in marine sponge chemical ecology?

Field studies should document sponge collection depth, symbiotic microbiota, and environmental stressors (e.g., temperature, predation). Lab-based experiments might involve:

- Inducing this compound production via microbial co-culture.

- Testing antifouling or predator-deterrent activity in ecologically relevant assays (e.g., barnacle larval settlement assays) .

Methodological Best Practices

- Data Contradiction Analysis : Use meta-analysis frameworks (e.g., PRISMA guidelines) to systematically compare studies, highlighting variables like extraction solvents, assay endpoints, and statistical methods .

- Reproducibility : Publish raw spectral data (e.g., via repositories like MetaboLights) and detailed chromatographic gradients to enable replication .

- Ethical Sourcing : Adhere to the Nagoya Protocol for marine sponge collection, ensuring compliance with biodiversity and access-benefit-sharing agreements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.